molecular formula C20H15N5O B12211584 N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

Cat. No.: B12211584
M. Wt: 341.4 g/mol
InChI Key: KMRCBUIXFVVCMA-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is a compound that features a tetrazole ring, which is known for its diverse biological applications. Tetrazoles are nitrogen-rich heterocycles that can act as bioisosteres of carboxylic acids, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Xanthine Oxidase Inhibition : Research indicates that derivatives of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide exhibit significant inhibition of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia. A study reported that modifications to the tetrazole moiety improved potency, with certain derivatives achieving IC50 values as low as 0.031 μM .
  • Antimicrobial Properties : Compounds containing tetrazole groups have shown promising antimicrobial activity. For instance, studies have demonstrated that biphenyl tetrazoles possess significant antibacterial properties, making them candidates for further pharmacological exploration .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential. Research has indicated that specific formulations exhibit strong anti-inflammatory activity comparable to established drugs like diclofenac sodium .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Modification Effect on Activity
Introduction of different substituents on the phenyl ringVariations in potency against xanthine oxidase
Alteration of the amide linkageChanges in solubility and bioavailability
Variation in the position of the tetrazole groupSignificant impact on biological activity

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Xanthine Oxidase Inhibitors : A systematic study synthesized various derivatives and assessed their inhibitory effects on xanthine oxidase. The most potent compound demonstrated a remarkable improvement over previous iterations, indicating that strategic modifications can lead to enhanced therapeutic profiles .
  • Antimicrobial Activity : Another investigation focused on synthesizing biphenyl tetrazole derivatives and evaluating their antimicrobial efficacy against various pathogens. Results showed that certain compounds had significant zones of inhibition, suggesting their potential as new antimicrobial agents .
  • Anti-inflammatory Activity : Research evaluating the anti-inflammatory effects utilized carrageenan-induced edema models to assess efficacy. Compounds were compared to standard anti-inflammatory drugs, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is unique due to its specific combination of a tetrazole ring and a biphenyl carboxamide scaffold. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring, biphenyl structure, and carboxamide group. This article delves into the biological activities of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Structural Characteristics

The compound's structure allows it to mimic carboxylic acids, enhancing its ability to interact with various biological targets. The tetrazole moiety is particularly noteworthy for its diverse biological activities, which include enzyme inhibition and receptor modulation. The following table summarizes the key structural features of this compound:

Feature Description
Tetrazole Ring Provides diverse biological activity
Biphenyl Structure Enhances hydrophobic interactions
Carboxamide Group Facilitates hydrogen bonding with biological targets

Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory activity against various enzymes. For instance, a study focused on xanthine oxidase (XO) inhibitors showed that derivatives of this compound could achieve IC50 values as low as 0.031 μM, indicating strong inhibitory potential . The structure-based drug design (SBDD) approach revealed that the tetrazole moiety plays a crucial role in binding to the active site of XO, forming critical hydrogen bonds that enhance potency.

Receptor Modulation

The compound's ability to bind effectively to specific receptors has been highlighted in several studies. Its interaction with receptors can lead to modulation of their activity, which is essential for therapeutic applications. For example, molecular docking studies have indicated favorable binding interactions between the tetrazole derivatives and various protein targets, suggesting potential roles in drug design .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Xanthine Oxidase Inhibition : A study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on XO. The results showed that modifications at specific positions significantly affected potency, emphasizing the importance of structural optimization in drug development .
  • Anticancer Activity : Another investigation assessed the cytotoxic effects of tetrazole derivatives against cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
  • Antioxidant Properties : Research also explored the antioxidant capabilities of tetrazole derivatives derived from this compound. The results suggested that these compounds could mitigate oxidative stress in cellular models, further supporting their therapeutic potential .

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

2-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N5O/c26-20(19-12-5-4-11-18(19)15-7-2-1-3-8-15)22-16-9-6-10-17(13-16)25-14-21-23-24-25/h1-14H,(H,22,26)

InChI Key

KMRCBUIXFVVCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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